Benzocaine N-β-D-glucoside is a chemical compound derived from benzocaine, a well-known local anesthetic. This compound combines the anesthetic properties of benzocaine with the stabilizing effects of β-D-glucoside, enhancing its pharmacological applications. Benzocaine N-β-D-glucoside is particularly noted for its role in pharmaceutical formulations, where it serves as an adjuvant to improve drug stability and bioavailability.
Benzocaine N-β-D-glucoside is classified as a glycoside due to the presence of a sugar moiety (β-D-glucose) linked to the benzocaine molecule. Glycosides are typically categorized based on their sugar components and the aglycone (non-sugar) part, which in this case is benzocaine. This classification highlights its potential uses in medicinal chemistry and pharmacology.
The synthesis of Benzocaine N-β-D-glucoside generally involves the following methods:
The synthesis can be optimized by controlling parameters such as temperature, solvent choice, and reaction time. For instance, using polar solvents may improve solubility and reaction kinetics. Additionally, monitoring the reaction progress through techniques like thin-layer chromatography can help determine completion and purity .
The molecular structure of Benzocaine N-β-D-glucoside consists of a benzene ring connected to an ester group (from benzocaine) and a β-D-glucoside moiety. The structural formula can be represented as follows:
This indicates a molecular weight of approximately 253.27 g/mol.
Benzocaine N-β-D-glucoside can undergo various chemical reactions typical for glycosides:
The stability of Benzocaine N-β-D-glucoside is influenced by environmental factors such as pH and temperature. Studies have shown that it remains stable under controlled conditions but may decompose when exposed to high humidity or reactive substances .
Benzocaine acts primarily as a local anesthetic by blocking sodium channels in neuronal membranes, preventing the propagation of action potentials. When linked to β-D-glucose, this mechanism may be enhanced due to improved solubility and permeability across biological membranes.
Research indicates that glycosylation may increase the duration of action by allowing for sustained release from formulations, thus prolonging anesthetic effects .
Relevant analyses have shown that Benzocaine N-β-D-glucoside maintains stability over time when stored properly, with degradation products being minimal under optimal conditions .
Benzocaine N-β-D-glucoside finds various scientific uses:
Benzocaine N-β-D-Glucoside (CAS No. 28315-50-6) represents a specialized glycoconjugate where the β-D-glucopyranosyl moiety is attached via a nitrogen linkage to the aromatic amine of benzocaine (ethyl 4-aminobenzoate). This molecular modification yields a compound with the systematic IUPAC name ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate and the molecular formula C₁₅H₂₁NO₇, corresponding to a molecular weight of 327.33 g/mol [4] [10]. The structure preserves the core benzoate ester of benzocaine while introducing a polar glucose unit that fundamentally alters its physicochemical behavior.
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
Systematic Name | ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
Common Synonyms | Benzocaine N-glucoside; N-Glucoanesthesin; 4-(β-D-glucopyranosylamino)benzoic acid ethyl ester |
CAS Registry Number | 28315-50-6 |
Molecular Formula | C₁₅H₂₁NO₇ |
Molecular Weight | 327.33 g/mol |
The glycosidic bond is characterized by β-configuration at the anomeric carbon (C1) of the D-glucose unit, confirmed through NMR spectroscopy, which reveals distinctive signals for the anomeric proton (δ ≈5.4–5.6 ppm) and carbon (δ ≈96–100 ppm) [6] [10]. This structural arrangement enhances water solubility compared to the parent benzocaine, addressing the inherent hydrophobicity that limits benzocaine's formulation flexibility. The physicochemical properties shift significantly due to the introduction of multiple hydroxyl groups from the glucose moiety, increasing hydrogen-bonding capacity and reducing log P values. This modification aligns with glycodrug design principles aimed at improving bioavailability parameters [1] [10].
The historical trajectory of Benzocaine N-β-D-Glucoside is intrinsically linked to the development of benzocaine itself. Benzocaine was first synthesized in 1890 by German chemist Eduard Ritsert and introduced commercially in 1902 under the trade name "Anästhesin" [5]. As an ester-type local anesthetic, benzocaine became a cornerstone of topical pain management, though its poor water solubility and potential for systemic absorption-related toxicity prompted chemical optimization efforts. The strategic glycosylation of benzocaine emerged much later, following advances in carbohydrate chemistry during the late 20th century that recognized sugar moieties as tools for modulating drug properties [1] [9].
The specific synthesis of Benzocaine N-β-D-Glucoside reflects broader trends in glycoconjugate drug development, where enzymatic and chemical methods were employed to attach sugars to pharmacophores. While the exact date of its first synthesis is not well-documented in public literature, its inclusion in chemical catalogs (e.g., ClearSynth, BOC Sciences) by the early 2000s marks its establishment as a research compound [2] [7]. The synthetic approach typically involves reductive amination between the aromatic amine of benzocaine and the aldehyde group of D-glucose or protected glucose derivatives—a methodology paralleled in contemporary glycodrug design for anesthetics and other agents [6].
As a glycodrug, Benzocaine N-β-D-Glucoside exemplifies key principles of carbohydrate-based medicinal chemistry. Glycodrugs are characterized by intentional sugar incorporation to enhance pharmacological performance, with four established characters: metabolic regulation, signaling modulation, anti-pathogenic activity, and druggability enhancement [1]. This compound primarily aligns with the druggability enhancement character, where glycosylation serves as a prodrug strategy or solubility modifier.
Table 2: Glycodrug Characters Exemplified by Benzocaine N-β-D-Glucoside
Glycodrug Character | Manifestation in Benzocaine N-β-D-Glucoside |
---|---|
Solubility Enhancement | Introduction of hydrophilic glucose moiety increases aqueous solubility versus parent benzocaine |
Targeted Delivery | Potential for enzymatic cleavage (β-glucosidases) in specific tissues to release active benzocaine |
Metabolic Stability | Glycosidic bond may resist non-specific esterase hydrolysis, prolonging half-life |
Membrane Interaction | Glucose transporters may facilitate cellular uptake |
The glucose moiety serves multiple biochemical functions: (1) It acts as a solubilizing group, mitigating the formulation challenges of hydrophobic benzocaine; (2) It may enable targeted drug delivery via glucose transporter (GLUT) recognition, particularly in tissues with high GLUT expression (e.g., brain, kidneys); and (3) It functions as a bioreversible prodrug linker, where enzymatic hydrolysis by β-glucosidases releases active benzocaine at the site of action [1] [9] [10]. This aligns with glycoconjugate strategies observed in compounds like glycosylated methotrexate, designed for hypoxia-selective cytotoxicity [9].
Synthetic studies of analogous compounds (e.g., Benzocaine D-galactoside) confirm that glycosylation preserves the pharmacological activity of the parent anesthetic while improving pharmacokinetic properties. Research demonstrates that glycoconjugates can be synthesized in >50% yields via reductive amination protocols, underscoring their synthetic feasibility [6]. The structural activity relationship (SAR) reveals that the spatial orientation of the sugar (β-linkage) and the N-attachment (vs. O-linkage) are critical for maintaining stability against premature hydrolysis while allowing enzymatic activation in target tissues. This positions Benzocaine N-β-D-Glucoside as a model compound for exploring anesthetic prodrugs with enhanced biodistribution profiles [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7